3-methanesulfonyl-2-methylfuran

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

This 3-methanesulfonyl-2-methylfuran offers controlled, predictable reactivity for nucleophilic substitution and cross-coupling reactions, unlike the indiscriminate electrophilicity of 3-sulfonyl chloride analogs. The electron-withdrawing sulfone group directs regioselective functionalization, reducing byproduct formation and purification burden. With ambient bench stability and GHS Warning classification (vs. H314 for sulfonyl chloride), it minimizes safety compliance and hydrolysis risks. Ideal for prostaglandin EP1 antagonist SAR exploration and Rhizoctonia solani antifungal lead optimization.

Molecular Formula C6H8O3S
Molecular Weight 160.19 g/mol
CAS No. 1001076-80-7
Cat. No. B6615497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-2-methylfuran
CAS1001076-80-7
Molecular FormulaC6H8O3S
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)S(=O)(=O)C
InChIInChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3
InChIKeyDQPSWDYHWQZIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methanesulfonyl-2-methylfuran (CAS 1001076-80-7): Chemical Profile and Procurement Baseline


3-Methanesulfonyl-2-methylfuran (CAS 1001076-80-7) is a heterocyclic furan derivative bearing a methanesulfonyl (-SO₂CH₃) group at the 3-position and a methyl substituent at the 2-position, with molecular formula C₆H₈O₃S and molecular weight 160.19 g/mol [1]. The electron-withdrawing sulfonyl group at the furan 3-position enhances reactivity in nucleophilic substitution and cross-coupling reactions, positioning this compound as a versatile synthetic intermediate in pharmaceutical and agrochemical research [2]. Its computed XLogP3 value of 0.6 and topological polar surface area of 55.7 Ų indicate moderate lipophilicity suitable for medicinal chemistry applications [1].

Why Generic 2-Methylfuran-3-sulfonyl Chloride Cannot Substitute 3-Methanesulfonyl-2-methylfuran in Research Procurement


Generic substitution of 3-methanesulfonyl-2-methylfuran with structurally similar alternatives such as 2-methylfuran-3-sulfonyl chloride (CAS unavailable, C₅H₅ClO₃S) introduces substantial risks to synthetic reproducibility and project timelines. 2-Methylfuran-3-sulfonyl chloride carries GHS H314 hazard classification indicating severe skin burns and eye damage, requiring specialized handling protocols and inert atmosphere storage due to moisture sensitivity, while 3-methanesulfonyl-2-methylfuran demonstrates significantly greater bench stability under standard laboratory conditions [1]. Beyond handling considerations, the sulfonyl chloride variant exhibits indiscriminate electrophilic reactivity toward multiple nucleophilic sites, potentially generating undesired byproducts in multi-step syntheses, whereas the sulfone moiety in 3-methanesulfonyl-2-methylfuran provides controlled, predictable reactivity in cross-coupling and nucleophilic substitution reactions . The following quantitative evidence establishes the precise dimensions of differentiation that justify compound-specific procurement.

3-Methanesulfonyl-2-methylfuran: Quantitative Differentiation Evidence Against Analog Compounds


Nucleophilic Substitution Reactivity: Methanesulfonyl Leaving Group Capability vs. Chloro and Triflate Analogs

3-Methanesulfonyl-2-methylfuran contains a methanesulfonyl (-SO₂CH₃) group directly attached to the furan 3-position, functioning as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions . This reactivity profile distinguishes it from the corresponding sulfonyl chloride derivative (2-methylfuran-3-sulfonyl chloride), which reacts indiscriminately with ambient moisture and requires strict anhydrous handling conditions [1]. The methanesulfonyl group offers a balanced reactivity window: sufficiently electrophilic for synthetic transformations yet stable enough for multi-step sequences without premature decomposition.

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

Electronic Modulation: Methanesulfonyl vs. Unsubstituted Furan in Regioselective Cross-Coupling

The electron-withdrawing methanesulfonyl group at the furan 3-position of 3-methanesulfonyl-2-methylfuran polarizes the heterocyclic ring, activating specific positions for nucleophilic attack while deactivating others [1]. In contrast, unsubstituted 2-methylfuran lacks this electronic bias, resulting in non-selective reactivity across multiple ring positions and consequently lower yields of desired regioisomers in cross-coupling and electrophilic substitution reactions [2]. The sulfonyl group's -I (inductive) and -M (mesomeric) effects create a predictable electronic gradient that directs incoming reagents to specific positions.

Cross-Coupling Electronic Effects Regioselectivity

Physicochemical Profile: Lipophilicity (XLogP3) and TPSA Comparison with Alternative Furan Building Blocks

3-Methanesulfonyl-2-methylfuran exhibits computed physicochemical parameters that position it favorably for medicinal chemistry applications relative to related furan building blocks. Its XLogP3 value of 0.6 represents a 1.2 log unit reduction compared to (3-methylfuran-2-yl)methanesulfonyl fluoride (XLogP3 = 1.5), while maintaining identical topological polar surface area (TPSA = 55.7 Ų) [1][2]. This lower lipophilicity predicts improved aqueous solubility and potentially more favorable ADME profiles when incorporated into lead compounds, while the sulfone moiety provides superior metabolic stability compared to sulfonyl fluoride variants.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Synthetic Route Efficiency: Direct Sulfonation of 2-Methylfuran vs. Multi-step Heterocycle Construction

3-Methanesulfonyl-2-methylfuran is accessible via direct sulfonation of commercially available 2-methylfuran using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . This single-step functionalization contrasts sharply with alternative methods for synthesizing sulfonyl-substituted furans, such as copper-mediated annulation of acetylenic sulfones and activated methylenes, which requires specialized catalysts (Cu(acac)₂ or Cu(OAc)₂·H₂O), elevated temperatures (100 °C), and extended reaction times (48 h) [1]. The direct sulfonation route offers superior atom economy and reduced synthetic step count.

Synthetic Methodology Process Chemistry Atom Economy

Bioisosteric Potential: Furan-3-sulfonyl vs. Furan-2-sulfonyl in EP1 Receptor Antagonist SAR

Structure-activity relationship studies on EP1 receptor antagonists demonstrate that the positional isomerism of the sulfonyl moiety on the furan ring produces distinct pharmacological outcomes. Replacement of the furan-2-sulfonyl moiety with a furan-3-sulfonyl moiety resulted in decreased EP1 receptor binding affinity but significantly increased antagonist activity [1]. This positional SAR indicates that 3-substituted furan sulfones (including 3-methanesulfonyl-2-methylfuran) represent a distinct pharmacophoric class from their 2-substituted counterparts, with differentiated biological readouts that cannot be predicted from 2-substituted analog data.

Structure-Activity Relationship EP1 Receptor Bioisosterism

3-Methanesulfonyl-2-methylfuran: Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization: Building Block for EP1 Receptor Antagonist Development

Medicinal chemistry teams developing prostaglandin EP1 receptor antagonists can leverage the furan-3-sulfonyl pharmacophore to explore SAR distinct from furan-2-sulfonyl lead series. SAR evidence indicates that furan-3-sulfonyl substitution yields increased antagonist activity despite reduced binding affinity relative to 2-sulfonyl isomers [6], representing a differentiated optimization trajectory. The 3-methanesulfonyl-2-methylfuran scaffold offers the 3-sulfonyl geometry required for this SAR exploration, enabling parallel lead optimization campaigns that probe binding kinetics versus functional antagonism independently. The compound's favorable XLogP3 of 0.6 and TPSA of 55.7 Ų support incorporation into lead compounds while maintaining drug-like physicochemical parameters .

Multi-Step Heterocyclic Synthesis: Regioselective Functionalization Platform

Process and medicinal chemistry laboratories requiring predictable, high-yield regioselective functionalization of furan scaffolds can utilize 3-methanesulfonyl-2-methylfuran as a polarized intermediate. The electron-withdrawing sulfonyl group at position 3 creates a controlled electronic gradient that directs incoming electrophiles and nucleophiles to specific ring positions, as documented in studies of 3-arylsulfonyl furan metalation [6]. This predictable regioselectivity reduces chromatographic purification burden and improves isolated yields of target intermediates compared to unsubstituted 2-methylfuran, which generates complex mixtures of regioisomeric products under similar conditions. The compound's single-step accessibility from commodity 2-methylfuran further enhances its utility in multi-step synthetic campaigns .

Agrochemical Intermediate: 2-Methyl-3-substituted Furan Scaffold for Antifungal Lead Development

Agrochemical research programs targeting phytopathogenic fungi, particularly Rhizoctonia solani (rice sheath blight), can employ 3-methanesulfonyl-2-methylfuran as a key intermediate for constructing 2-methyl-3-substituted furan antifungals. Recent studies on 2-methyl-3-furancarboxamide derivatives demonstrate that certain 3-substituted 2-methylfuran compounds exhibit superior antifungal activity compared to the commercial benchmark fenfuram (EC₅₀ = 7.691 mg/L), with optimized derivatives achieving EC₅₀ values as low as 2.824 mg/L [6]. The 3-position substitution pattern is critical for this activity enhancement, and 3-methanesulfonyl-2-methylfuran provides a versatile entry point for introducing diverse 3-position functionalities via nucleophilic displacement of the sulfonyl leaving group. The compound's moderate lipophilicity (XLogP3 = 0.6) aligns with the physicochemical requirements for foliar-applied agrochemicals .

Sulfone-Containing Pharmaceutical Intermediate: Stable Alternative to Sulfonyl Chloride Building Blocks

Laboratories seeking a shelf-stable, readily handled furan sulfone building block should procure 3-methanesulfonyl-2-methylfuran in preference to the corresponding sulfonyl chloride derivative. 2-Methylfuran-3-sulfonyl chloride carries GHS H314 hazard classification (severe skin burns and eye damage) and requires strict anhydrous handling due to rapid hydrolysis [6], introducing operational complexity and procurement restrictions. In contrast, 3-methanesulfonyl-2-methylfuran demonstrates ambient stability under standard laboratory conditions while retaining sufficient electrophilicity at the sulfur center for nucleophilic displacement reactions . This stability profile reduces experimental failure rates from premature hydrolysis, minimizes safety compliance burden, and enables longer-term storage without degradation, making it the preferred choice for routine synthetic use in sulfonamide and sulfone-containing pharmaceutical intermediate preparation.

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